Ecubectedin - 2248127-53-7

Ecubectedin

Catalog Number: EVT-3462472
CAS Number: 2248127-53-7
Molecular Formula: C41H44N4O10S
Molecular Weight: 784.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

Ecubectedin is synthesized through a series of chemical reactions that modify the structure of lurbinectedin. The synthesis involves several key steps:

  1. Starting Materials: The synthesis typically begins with naturally occurring compounds or synthetic precursors that resemble the ecteinascidin framework.
  2. Chemical Modifications: Various functional groups are introduced or modified to enhance the pharmacological properties of the compound. This may include alterations to the spiro β-carboline structure that distinguishes ecubectedin from its parent compounds.
  3. Purification: After synthesis, ecubectedin is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

Recent advancements in synthesis platforms have allowed for rapid generation and testing of compounds like ecubectedin, significantly reducing the time required for drug development cycles from weeks to days .

Molecular Structure Analysis

Structure and Data

Ecubectedin features a complex molecular structure characterized by a spiro β-carboline moiety. Its molecular formula is C20H22N2O4C_{20}H_{22}N_{2}O_{4} with a molecular weight of approximately 354.4 g/mol. The structural details include:

  • Core Structure: The compound retains a core similar to other ecteinascidins but incorporates specific substitutions that enhance its binding affinity to DNA.
  • Functional Groups: The presence of hydroxyl and carbonyl groups plays a critical role in its interaction with biological targets.

The structural uniqueness of ecubectedin contributes to its mechanism of action, allowing it to effectively bind to DNA and inhibit transcriptional processes.

Chemical Reactions Analysis

Reactions and Technical Details

Ecubectedin undergoes several key chemical reactions that are pivotal for its mechanism of action:

  1. Formation of DNA Adducts: Ecubectedin forms covalent bonds with DNA, leading to the creation of DNA adducts. This process disrupts normal transcriptional activity by preventing RNA polymerase from effectively transcribing target genes.
  2. Induction of Double-Strand Breaks: The formation of these adducts can lead to double-strand breaks in DNA, triggering cellular stress responses and apoptosis in cancer cells .
  3. Inhibition of Oncogenic Transcription Factors: By binding to specific promoter regions associated with oncogenic transcription factors (such as CDK7 and BRD4), ecubectedin effectively evicts these factors from their binding sites, further inhibiting gene expression related to tumor growth .

These reactions underline the compound's potential as an effective anti-cancer agent.

Mechanism of Action

Process and Data

The mechanism by which ecubectedin exerts its anti-cancer effects involves several interconnected processes:

  1. Binding Affinity: Ecubectedin preferentially binds to transcriptionally active regions within the genome, particularly those rich in cytosine-guanine sequences.
  2. Disruption of Transcriptional Condensates: The compound disrupts the formation of transcriptional condensates at super-enhancers—regions that regulate oncogene expression—thereby inhibiting their function.
  3. Induction of Apoptosis: By causing DNA damage and inhibiting essential transcription factors, ecubectedin triggers apoptotic pathways in cancer cells.

Studies have demonstrated that ecubectedin displays significant cytotoxicity against various melanoma cell lines with IC50 values ranging from 0.7 to 5 nM, indicating its potency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ecubectedin possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability can vary based on environmental conditions; thus, proper storage conditions are essential for maintaining its efficacy.

These properties are critical for determining the formulation strategies for clinical applications.

Applications

Scientific Uses

Ecubectedin has demonstrated significant potential in various scientific applications:

  1. Cancer Therapy: It is primarily being investigated as a treatment option for solid tumors, particularly melanoma, where it exhibits strong anti-proliferative effects.
  2. Research Tool: Due to its unique mechanism of action, ecubectedin serves as a valuable tool for studying transcriptional regulation in cancer biology.
  3. Combination Therapy: Ongoing clinical trials are exploring the efficacy of ecubectedin in combination with other chemotherapeutic agents, such as irinotecan, aiming to enhance therapeutic outcomes while managing side effects .
Introduction to Ecubectedin: Molecular Context and Therapeutic Potential

Discovery and Structural Classification Within the Ecteinascidin Family

Ecubectedin (PM01183) is a next-generation synthetic ecteinascidin developed by PharmaMar, derived from the marine alkaloid ecteinascidin-743 (ET-743) isolated from the tunicate Ecteinascidia turbinata [4] [8]. Like its progenitor, ecubectedin belongs to the tetrahydroisoquinoline alkaloid class but incorporates a spiro-β-carboline moiety in its non-DNA-binding region, replacing the traditional quinoline scaffold [1] [8]. This structural innovation enhances three-dimensional rigidity, improving target specificity and reducing off-target interactions [1]. The molecule comprises three tetrahydroisoquinoline subunits (A, B, and C), where subunits A and B form a pentacyclic core responsible for DNA minor groove binding, while subunit C connects via a 10-membered lactone bridge [4] [8]. The spiro configuration optimizes interactions with DNA and transcription factor complexes, particularly within CpG-rich regions of super-enhancers (SEs) [1].

Table 1: Structural Evolution of Ecteinascidins

CompoundCore ScaffoldKey Structural ModificationBiological Source
ET-743TetrahydroisoquinolineNatural parent compoundEcteinascidia turbinata
LurbinectedinTetrahydroisoquinolineC-subunit methoxy substitutionSemi-synthetic
EcubectedinSpiro-β-carbolineSpirocyclic non-DNA-binding domainFully synthetic
PM54Spiro-benzofuropyridineNovel benzofuropyridine scaffoldFully synthetic

Pharmacodynamic Profile: Antitumor and Antimicrobial Mechanisms

Ecubectedin exerts dual antitumor activity through transcriptional inhibition and selective DNA alkylation. It binds preferentially to GC-rich sequences in super-enhancer regions, disrupting phase-separated biomolecular condensates of transcription factors (e.g., BRD4) and coactivators essential for oncogene expression [1]. This "pan-SE inhibition" mechanism effectively silences lineage-specific transcription factors like MITF in melanoma and SOX10 in small cell lung cancer (SCLC), irrespective of cellular phenotype or driver mutations [1] [10].

In metastatic melanoma models, ecubectedin demonstrated low-nanomolar cytotoxicity (IC50: 0.7–5 nM) across differentiated and undifferentiated cell subtypes, including BRAF/NRAS-mutant and therapy-resistant lines [1]. It induces apoptotic death via G2/M cell cycle arrest and suppresses clonogenic proliferation by >80% at 2 nM concentrations [1]. Notably, its antimicrobial potential stems from collateral activity against intratumor microbiota, though this remains preclinical. Unlike conventional antibiotics, ecubectedin’s primary antitumor action does not involve ROS generation or membrane disruption [9].

Table 2: Cytotoxic Activity of Synthetic Ecteinascidins in Melanoma Models

Cell TypeEcubectedin IC50 (nM)Lurbinectedin IC50 (nM)PM54 IC50 (nM)
Differentiated (BRAF-mut)0.7–1.20.44–1.81.1–2.5
Undifferentiated (NRAS-mut)1.8–3.51.2–2.12.0–4.3
Vemurafenib-resistant2.1–4.01.5–2.13.0–5.0
Non-cancerous melanocytes15–25*10–18*18–30*

*3–7× higher vs. malignant cells [1]

Position in Modern Oncology: Comparative Analysis with Lurbinectedin and PM54

Ecubectedin occupies a distinct niche among ecteinascidins due to its dual-compartment targeting: nuclear DNA alkylation and transcriptional condensate disruption. Unlike lurbinectedin—FDA-approved for relapsed SCLC as a single agent—ecubectedin shows broader super-enhancer suppression, particularly against mesenchymal-like cancers with high phenotypic plasticity [1] [6]. In the pivotal IMforte trial (NCT05091567), lurbinectedin combined with atezolizumab improved median overall survival to 13.2 months in ES-SCLC (vs. 10.6 months with atezolizumab alone; HR=0.73) [10]. Ecubectedin’s spiro-β-carboline structure enhances this synergy by more potently downregulating immunosuppressive cytokines (e.g., IL-10) in the tumor microenvironment [1] [10].

Compared to PM54 (which contains a spiro-benzofuropyridine), ecubectedin exhibits 1.5–2× greater SE-inhibitory activity in in vivo melanoma xenografts [1]. Both next-gen compounds outperform classical DNA-damaging agents (e.g., dacarbazine) by selectively targeting oncogenic transcription addiction without inducing widespread genomic instability [1] [4]. Clinical development prioritizes ecubectedin for SE-driven malignancies: ongoing Phase II trials focus on HNSCC and SCLC, positioning it as a potential first-line maintenance therapy [10].

Table 3: Comparative Therapeutic Positioning of Ecteinascidins

ParameterEcubectedinLurbinectedinPM54
Molecular TargetSE condensates + DNA alkylationDNA minor groove + TF bindingSE condensates + DNA alkylation
Key IndicationsMelanoma, SCLC, HNSCC*SCLC (FDA-approved)Melanoma, sarcoma*
SE-Inhibition BreadthBroad (MITF/SOX10/AXL)Moderate (NEUROD1/ASCL1)Broad (MITF/TEAD)
Clinical StatusPhase IIMarketed (2L SCLC)Preclinical optimization
Combination PotentialHigh (anti-PD1/EGFR inhibitors)Moderate (atezolizumab)Undefined

*Investigational in clinical trials [1] [6] [10]

Super-Enhancer Mechanism: Ecubectedin’s spiro-β-carboline group (red) sterically hinders reassembly of BRD4-MEDIATOR condensates, inducing "transcriptional paralysis" in oncogenes like MITF or SOX10 [1].

Properties

CAS Number

2248127-53-7

Product Name

Ecubectedin

IUPAC Name

[(1R,2R,3R,3'S,11S,12S,14R,26R)-5,12-dihydroxy-3'-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate

Molecular Formula

C41H44N4O10S

Molecular Weight

784.9 g/mol

InChI

InChI=1S/C41H44N4O10S/c1-17-10-20-11-25-39(49)45-26-14-52-40(50)41(38-23(12-21(13-46)43-41)22-8-6-7-9-24(22)42-38)15-56-37(31(45)30(44(25)4)27(20)32(48)33(17)51-5)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)47/h6-10,21,25-26,30-31,37,39,42-43,46,48-49H,11-16H2,1-5H3/t21-,25-,26-,30+,31+,37+,39-,41+/m0/s1

InChI Key

PVXBRBBFWHHDFS-DJQPDYNTSA-N

SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CC(N8)CO)C2=CC=CC=C2N9)OCO7)C)OC(=O)C)C(=C1OC)O

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CC(N8)CO)C2=CC=CC=C2N9)OCO7)C)OC(=O)C)C(=C1OC)O

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(C[C@H](N8)CO)C2=CC=CC=C2N9)OCO7)C)OC(=O)C)C(=C1OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.